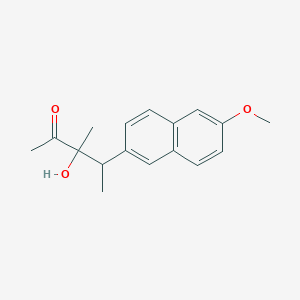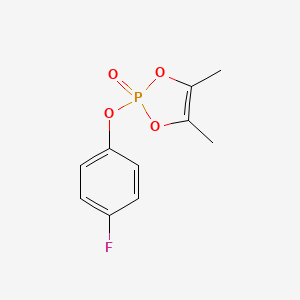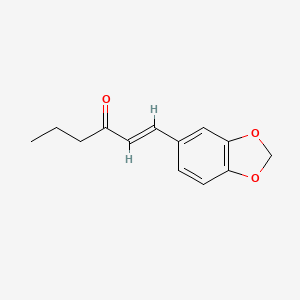
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to a hexenone chain
准备方法
Synthetic Routes and Reaction Conditions
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one can be synthesized through several synthetic routes. One common method involves the condensation of 3,4-methylenedioxybenzaldehyde with hexanone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected and purified.
化学反应分析
Types of Reactions
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hexenone group to an alcohol or alkane.
Substitution: The methylenedioxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one involves its interaction with various molecular targets and pathways. The methylenedioxy group is known to interact with enzymes and receptors, potentially modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
1-(3,4-Methylenedioxyphenyl)-2-propanone: Similar in structure but with a propanone chain instead of hexenone.
1-(3,4-Methylenedioxyphenyl)-1-propanamine: Contains an amine group instead of a ketone.
3,4-Methylenedioxyamphetamine: A well-known psychoactive compound with a similar methylenedioxyphenyl group.
Uniqueness
1-(3,4-Methylenedioxyphenyl)-1-hexen-3-one is unique due to its hexenone chain, which imparts different chemical and biological properties compared to its analogs
属性
CAS 编号 |
56750-94-8 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
(E)-1-(1,3-benzodioxol-5-yl)hex-1-en-3-one |
InChI |
InChI=1S/C13H14O3/c1-2-3-11(14)6-4-10-5-7-12-13(8-10)16-9-15-12/h4-8H,2-3,9H2,1H3/b6-4+ |
InChI 键 |
JZZYAPMXSFSFKU-GQCTYLIASA-N |
手性 SMILES |
CCCC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
规范 SMILES |
CCCC(=O)C=CC1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


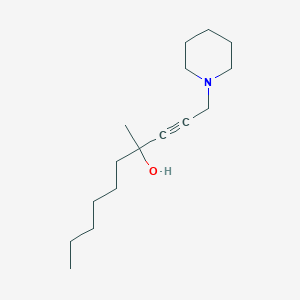
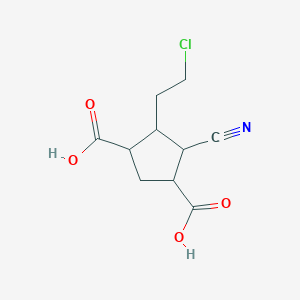
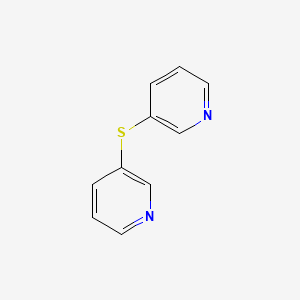
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
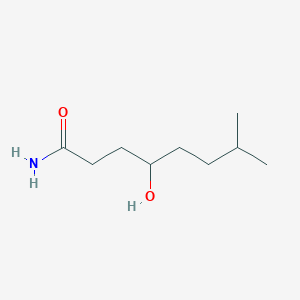
![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
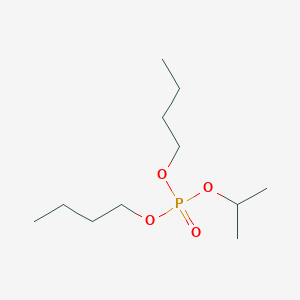

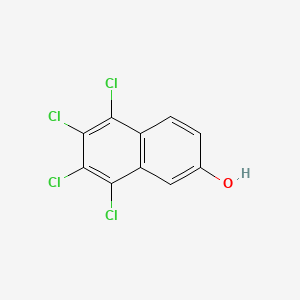
![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
